Diphenylthiocarbazide
Overview
Description
Diphenylthiocarbazide is an organic compound with the molecular formula C₁₃H₁₄N₄S and a molecular weight of 258.342 g/mol . It is also known by other names such as 1,5-Diphenyl-3-thiocarbohydrazide and Carbonothioic dihydrazide, 2,2’-diphenyl- . This compound is characterized by its white to gray to brown powder or crystalline form .
Mechanism of Action
Target of Action
Diphenylthiocarbazide, also known as dithizone, is primarily used as a chelating agent . Its primary targets are various metal ions, particularly lead . The compound forms stable complexes with these metals, which can then be extracted for further analysis .
Mode of Action
The interaction between this compound and its targets involves the formation of a complex. This occurs under alkaline conditions, where this compound reacts with lead impurities to form a Lead-Diphenylthiocarbazide complex . This complex exhibits a distinct coloration, which is used in analytical chemistry for the detection and quantification of lead .
Biochemical Pathways
For instance, the formation of a complex with lead ions can prevent these ions from participating in other biochemical reactions, thereby affecting the overall biochemical environment .
Pharmacokinetics
As a chelating agent, it’s likely that the compound’s bioavailability and pharmacokinetic properties are influenced by its ability to form complexes with metal ions .
Result of Action
The primary result of this compound’s action is the formation of a colored complex with lead ions . This complex can be detected and quantified, providing a means of assessing the presence and concentration of lead in a sample .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the formation of the Lead-Diphenylthiocarbazide complex occurs under alkaline conditions . Additionally, the presence and concentration of target metal ions in the environment will directly influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylthiocarbazide can be synthesized through a multi-step process. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of ether to form a phenylhydrazine salt of β-phenyldithiocarbazic acid . This intermediate is then heated in a water bath, leading to the formation of this compound . The crude product is purified by dissolving it in potassium hydroxide solution, followed by acidification with sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenylthiocarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylcarbazone and dehydrodithizone.
Coordination Reactions: It forms complexes with metal ions such as cobalt(II), nickel(II), and copper(II).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Coordination Reactions: These reactions typically occur in ethanol solutions with varying concentrations.
Major Products:
Oxidation Products: Diphenylcarbazone and dehydrodithizone.
Coordination Complexes: Complexes with metal ions such as cobalt(II), nickel(II), and copper(II).
Scientific Research Applications
Diphenylthiocarbazide has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection of metal ions, forming colored complexes that can be measured spectrophotometrically.
Environmental Monitoring: It is employed to detect pollutants, such as heavy metals, in environmental samples.
Biological Research: It is used in proteomics research to study protein interactions.
Industrial Applications: It is used in the preparation of membrane electrodes selective for certain metal ions.
Comparison with Similar Compounds
- Diphenylcarbazone
- Dehydrodithizone
- Phenylhydrazine
Comparison: Diphenylthiocarbazide is unique in its ability to form stable complexes with a wide range of metal ions, making it highly valuable in analytical chemistry and environmental monitoring . Compared to diphenylcarbazone and dehydrodithizone, it offers better stability and sensitivity in detecting metal ions .
Properties
IUPAC Name |
1,3-dianilinothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060743 | |
Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Chem Service MSDS] | |
Record name | Diphenylthiocarbazide | |
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CAS No. |
622-03-7 | |
Record name | 2,2′-Diphenylcarbonothioic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylthiocarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=688 | |
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Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenyl-3-thiocarbonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.744 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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